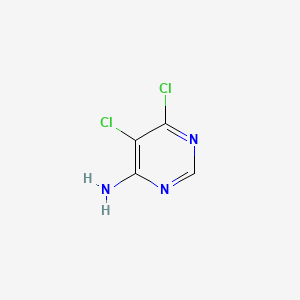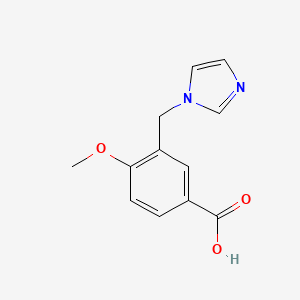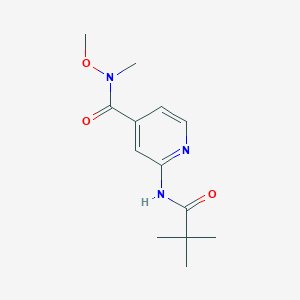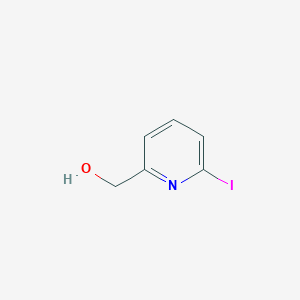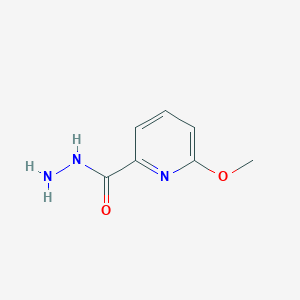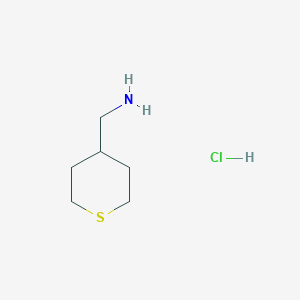
(四氢-2H-噻吩-4-基)甲胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride is an organosulfur compound with the molecular formula C6H14ClNS. It is a heterocyclic amine that contains a thiopyran ring, which is a six-membered ring with one sulfur atom. This compound is often used as a building block in the synthesis of more complex molecules with potential biological activity .
科学研究应用
(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticonvulsant activity and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
安全和危害
生化分析
Biochemical Properties
(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, altering their activity and influencing metabolic pathways. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which can lead to changes in the enzyme’s conformation and activity .
Cellular Effects
The effects of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which are often reversible upon removal of the compound .
Dosage Effects in Animal Models
The effects of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions are essential for determining the compound’s bioavailability and efficacy in different cellular compartments .
Subcellular Localization
The subcellular localization of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride is a key factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride typically involves the reduction of tetrahydro-2H-thiopyran-4-carbonitrile. The process includes the following steps :
Reduction: Tetrahydro-2H-thiopyran-4-carbonitrile is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0-30°C.
Hydrolysis: The reaction mixture is then hydrolyzed with sodium sulfate decahydrate (Glauber’s salt) in THF at 0-30°C.
Acidification: The resulting solution is acidified with hydrogen chloride in ethyl acetate at 15-30°C for 2 hours to yield (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride as a brown solid with a yield of 73%.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives of the amine.
作用机制
The mechanism of action of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. In the case of its anticonvulsant activity, it may modulate neurotransmitter release or receptor activity in the central nervous system .
相似化合物的比较
Similar Compounds
Tetrahydrothiopyran-4-ylmethylamine: A similar compound with a thiopyran ring but without the hydrochloride salt.
4-Aminomethyltetrahydropyran: A related compound with an oxygen atom in the ring instead of sulfur.
Uniqueness
(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride is unique due to the presence of the sulfur atom in the thiopyran ring, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. This sulfur atom can participate in unique interactions and reactions, making the compound valuable in various research and industrial applications .
属性
IUPAC Name |
thian-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS.ClH/c7-5-6-1-3-8-4-2-6;/h6H,1-5,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREBXEFIPXBLAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640349 |
Source


|
| Record name | 1-(Thian-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950603-21-1 |
Source


|
| Record name | 1-(Thian-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
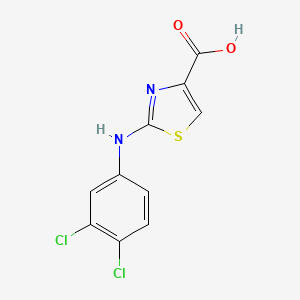
![N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride](/img/structure/B1324964.png)
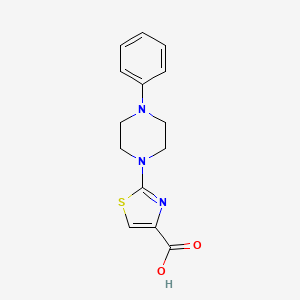

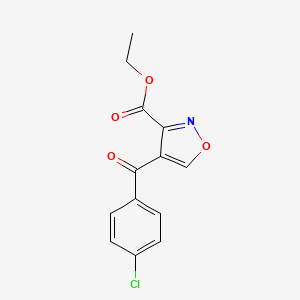
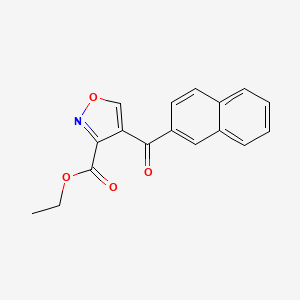

![1,4-Diazaspiro[5.5]undecan-5-one](/img/structure/B1324974.png)
